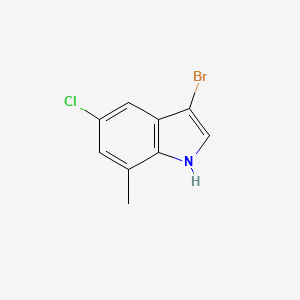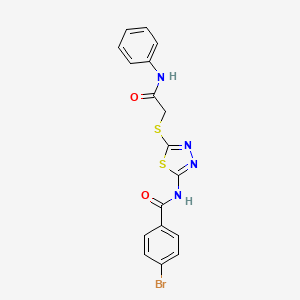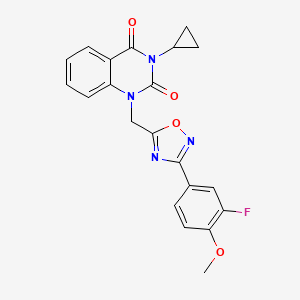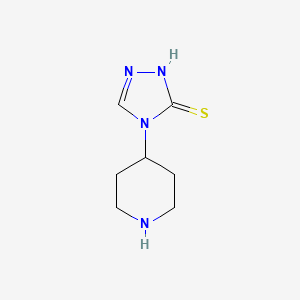![molecular formula C31H44O2 B2549149 2-イソプロピル-5-メチルシクロヘキシル 4'-オクチル-[1,1'-ビフェニル]-4-カルボン酸エステル CAS No. 346707-41-3](/img/structure/B2549149.png)
2-イソプロピル-5-メチルシクロヘキシル 4'-オクチル-[1,1'-ビフェニル]-4-カルボン酸エステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-5-methylcyclohexyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclohexyl ring substituted with isopropyl and methyl groups, an octyl chain, and a biphenyl carboxylate moiety. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
科学的研究の応用
2-Isopropyl-5-methylcyclohexyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various studies.
Biology: The compound’s potential biological activities are explored in pharmacological research, including its effects on cellular processes and potential therapeutic uses.
Medicine: Research into its medicinal properties includes studies on its anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
準備方法
The synthesis of 2-Isopropyl-5-methylcyclohexyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate involves multiple steps, starting with the preparation of the cyclohexyl ring and its subsequent functionalization. The synthetic route typically includes:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions involving isopropyl and methyl substituents.
Attachment of the Octyl Chain: The octyl chain is introduced via alkylation reactions, using octyl halides under basic conditions.
Coupling with Biphenyl Carboxylate: The final step involves the esterification of the cyclohexyl derivative with biphenyl carboxylic acid, using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, employing large-scale reactors and continuous flow processes.
化学反応の分析
2-Isopropyl-5-methylcyclohexyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl ring or the biphenyl moiety, using reagents like sodium hydride (NaH) or organolithium compounds.
The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.
作用機序
The mechanism of action of 2-Isopropyl-5-methylcyclohexyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors on cell surfaces, triggering intracellular signaling cascades.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Modulation of Gene Expression: It can influence gene expression by interacting with transcription factors or epigenetic regulators.
類似化合物との比較
2-Isopropyl-5-methylcyclohexyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate can be compared with similar compounds such as:
2-Isopropyl-5-methylcyclohexyl 4-oxopentanoate: This compound shares a similar cyclohexyl structure but differs in the functional groups attached, leading to different chemical behaviors and applications.
2-Isopropyl-5-methyl-1-heptanol: Another related compound with a similar cyclohexyl ring but different substituents, affecting its physical and chemical properties.
2-Isopropyl-5-methylcyclohexyl propionate:
The uniqueness of 2-Isopropyl-5-methylcyclohexyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for diverse research applications.
特性
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 4-(4-octylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44O2/c1-5-6-7-8-9-10-11-25-13-15-26(16-14-25)27-17-19-28(20-18-27)31(32)33-30-22-24(4)12-21-29(30)23(2)3/h13-20,23-24,29-30H,5-12,21-22H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUORJTVBVQJQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3CC(CCC3C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-chloro-5-(trifluoromethyl)phenyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2549067.png)
![4-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid](/img/structure/B2549069.png)
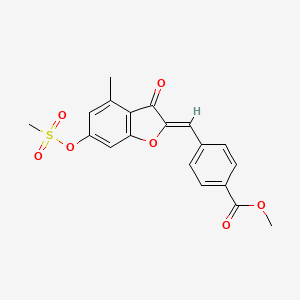
![5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid](/img/structure/B2549072.png)
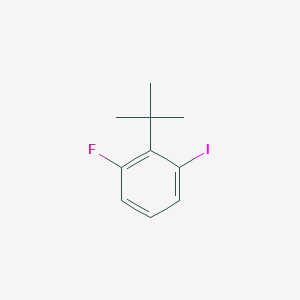
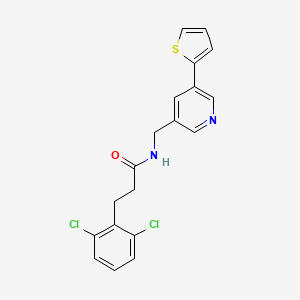
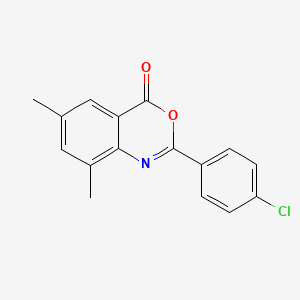
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide](/img/structure/B2549077.png)
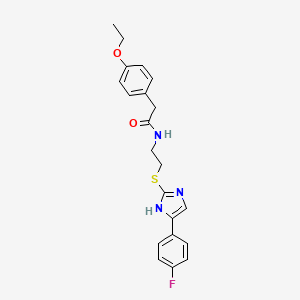
![5-Oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2549084.png)
